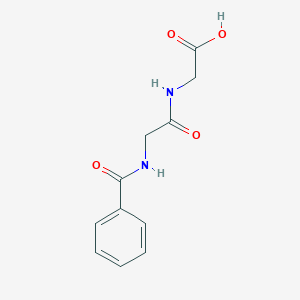

Benzoylglycylglycine

Description

Properties

IUPAC Name |

2-[(2-benzamidoacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-9(12-7-10(15)16)6-13-11(17)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYPSSZPXQVFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150748 | |

| Record name | N-Hippurylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145-32-0 | |

| Record name | N-Hippurylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoylglycylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hippurylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzoylglycylglycine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzoylglycylglycine, a dipeptide of significant interest in biochemical and pharmaceutical research. This document details its chemical structure, physicochemical properties, synthesis, and its application as a substrate in enzymatic assays, particularly for carboxypeptidase A.

Chemical Structure and Properties

This compound, also known as hippurylglycine, is a synthetic dipeptide. It consists of a benzoyl group attached to the N-terminus of a glycylglycine dipeptide.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(2-benzamidoacetamido)acetic acid | |

| Synonyms | Hippurylglycine, N-(N-Benzoylglycyl)-glycine | --INVALID-LINK-- |

| CAS Number | 1145-32-0 | --INVALID-LINK-- |

| Chemical Formula | C₁₁H₁₂N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 236.22 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 192-195 °C | |

| Solubility | Soluble in hot water, sparingly soluble in cold water. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features and Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzoyl group, the methylene protons of the two glycine residues, and the amide protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid groups, the aromatic carbons, and the α-carbons of the glycine units. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amides, C=O stretching of the carboxylic acid and amides, and aromatic C-H stretching. |

| Mass Spectrometry | The mass spectrum shows the molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of N-benzoylglycine (hippuric acid) via the Schotten-Baumann reaction, followed by the coupling of hippuric acid with a glycine ester and subsequent hydrolysis.

Experimental Protocol: Synthesis of N-Benzoylglycine (Hippuric Acid)

This protocol is adapted from the well-established Schotten-Baumann reaction for the acylation of amino acids.

Materials:

-

Glycine

-

10% Sodium hydroxide (NaOH) solution

-

Benzoyl chloride

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Distilled water

-

Ethanol for recrystallization

Procedure:

-

Dissolve 5.0 g of glycine in 50 mL of 10% NaOH solution in a flask.

-

Add 10 mL of benzoyl chloride to the solution in small portions while vigorously shaking the flask in a fume hood. The temperature of the reaction mixture should be kept low by occasional cooling in an ice bath.

-

Continue shaking for approximately 15-20 minutes until the odor of benzoyl chloride has disappeared.

-

Carefully acidify the solution with concentrated HCl until it is acidic to litmus paper. This will precipitate the hippuric acid.

-

Collect the crude hippuric acid by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from hot water or aqueous ethanol to obtain pure N-benzoylglycine.

-

Dry the purified crystals and determine the melting point and yield.

Experimental Protocol: Coupling of N-Benzoylglycine with Glycine Methyl Ester

Materials:

-

N-Benzoylglycine (from step 2.1)

-

Glycine methyl ester hydrochloride

-

Triethylamine (TEA) or another suitable base

-

Dicyclohexylcarbodiimide (DCC) or another coupling agent

-

Dichloromethane (DCM) or another suitable solvent

-

1 M HCl solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend glycine methyl ester hydrochloride in DCM and add TEA to neutralize it, stirring for 15 minutes.

-

In a separate flask, dissolve N-benzoylglycine in DCM.

-

Add the N-benzoylglycine solution to the glycine methyl ester solution.

-

Cool the mixture to 0 °C in an ice bath and add DCC.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Filter off the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate successively with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield this compound methyl ester.

Experimental Protocol: Hydrolysis of this compound Methyl Ester

Materials:

-

This compound methyl ester (from step 2.2)

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Methanol or ethanol

Procedure:

-

Dissolve the methyl ester in a minimal amount of methanol or ethanol.

-

Add 1 M NaOH solution and stir the mixture at room temperature, monitoring the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with 1 M HCl to precipitate the this compound.

-

Collect the product by filtration, wash with cold water, and dry.

-

Recrystallize from hot water if necessary.

Application in Enzymatic Assays: Substrate for Carboxypeptidase A

This compound is a well-characterized substrate for the exopeptidase Carboxypeptidase A (CPA). The enzyme catalyzes the hydrolysis of the C-terminal peptide bond, releasing glycine.

Enzymatic Hydrolysis of this compound

The enzymatic reaction can be represented as follows:

This compound + H₂O --(Carboxypeptidase A)--> N-Benzoylglycine + Glycine

The activity of Carboxypeptidase A can be monitored by measuring the rate of appearance of one of the products.

Caption: Workflow of this compound hydrolysis by Carboxypeptidase A.

Experimental Protocol: Carboxypeptidase A Activity Assay

This protocol outlines a spectrophotometric method to determine the activity of Carboxypeptidase A using this compound as a substrate. The reaction can be monitored by measuring the increase in absorbance at 254 nm due to the formation of the peptide bond cleavage product. This protocol is adapted from assays using similar substrates like hippuryl-L-phenylalanine.

Materials:

-

Carboxypeptidase A solution

-

This compound substrate solution (e.g., 1 mM in buffer)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 100 mM)

-

Spectrophotometer capable of measuring absorbance at 254 nm

-

Cuvettes

Procedure:

-

Prepare a stock solution of this compound in the Tris-HCl buffer.

-

Pipette the buffer and substrate solution into a cuvette and place it in the spectrophotometer.

-

Allow the cuvette to equilibrate to the desired temperature (e.g., 25 °C or 37 °C).

-

Initiate the reaction by adding a small volume of the Carboxypeptidase A enzyme solution to the cuvette and mix quickly.

-

Immediately start recording the absorbance at 254 nm over a period of time (e.g., 5 minutes).

-

Calculate the initial rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

-

The enzyme activity can be calculated using the molar extinction coefficient of the product at 254 nm.

Biological Significance and Applications

This compound serves as a valuable tool for in vitro studies of proteases. Its primary applications include:

-

Enzyme Characterization: It is used as a standard substrate for determining the kinetic parameters (Km and kcat) of Carboxypeptidase A and other similar proteases.

-

Inhibitor Screening: It can be employed in high-throughput screening assays to identify and characterize inhibitors of Carboxypeptidase A, which may have therapeutic potential.

-

Biochemical Research: As a simple dipeptide derivative, it aids in fundamental studies of enzyme mechanisms and substrate specificity.

Conclusion

This compound is a well-defined dipeptide with established chemical properties and synthetic routes. Its utility as a substrate for Carboxypeptidase A makes it an indispensable tool for researchers in enzymology, drug discovery, and biochemistry. The detailed protocols provided in this guide offer a practical framework for its synthesis and application in the laboratory.

Caption: Overall workflow from synthesis to application of this compound.

An In-depth Technical Guide to the Synthesis and Purification of Benzoylglycylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Benzoylglycylglycine, a dipeptide of interest in various biochemical and pharmaceutical research areas. The following sections detail the necessary experimental protocols, from the preparation of the precursor, Hippuric Acid, to the final peptide coupling and purification of the target molecule.

Synthesis of Hippuric Acid (Benzoylglycine)

The initial step in the synthesis of this compound is the preparation of its precursor, N-benzoylglycine, commonly known as Hippuric Acid. The most prevalent and efficient method for this is the Schotten-Baumann reaction, which involves the acylation of glycine with benzoyl chloride in an alkaline medium.[1][2]

Experimental Protocol: Schotten-Baumann Reaction

This protocol is adapted from established procedures for the synthesis of Hippuric Acid.[3][4][5]

Materials:

-

Glycine

-

10% Sodium Hydroxide (NaOH) solution

-

Benzoyl Chloride

-

Concentrated Hydrochloric Acid (HCl)

-

Decolorizing charcoal (optional)

-

Ethanol (for recrystallization)

-

Distilled water

Procedure:

-

In a suitable flask, dissolve a specific amount of glycine in a 10% sodium hydroxide solution.[3][4]

-

To this alkaline solution of glycine, add benzoyl chloride portion-wise while vigorously shaking the flask.[4][5] The reaction is exothermic, and the flask may become warm.[5]

-

Continue shaking until the characteristic smell of benzoyl chloride is no longer detectable, indicating the completion of the reaction.[3]

-

Carefully acidify the reaction mixture with concentrated hydrochloric acid until it is acidic to litmus paper.[4] This will precipitate the crude Hippuric Acid.

-

Collect the precipitated product by vacuum filtration using a Buchner funnel and wash it with cold water to remove any water-soluble impurities.[4]

Purification of Hippuric Acid by Recrystallization

The crude Hippuric Acid can be purified by recrystallization, typically from hot water or an ethanol-water mixture.[3][6][7]

Procedure:

-

Transfer the crude Hippuric Acid to a beaker and add a minimum amount of hot water or an ethanol-water solution to dissolve the solid completely.

-

If the solution is colored, a small amount of decolorizing charcoal can be added, and the solution should be heated for a few minutes.[7]

-

Filter the hot solution to remove the charcoal and any other insoluble impurities.[8]

-

Allow the filtrate to cool slowly to room temperature, which will cause the Hippuric Acid to crystallize.[6] For maximum yield, the flask can be further cooled in an ice bath.[7]

-

Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to dry completely.[8]

Data Presentation:

| Parameter | Value | Reference |

| Melting Point of Hippuric Acid | 187-188 °C | [3] |

| Molar Mass of Hippuric Acid | 179.17 g/mol | [3] |

Synthesis of this compound

The synthesis of this compound involves the formation of a peptide bond between Hippuric Acid and a second glycine molecule. To facilitate this coupling, the carboxylic acid group of Hippuric Acid must be activated, and the amino group of the second glycine molecule is typically protected as an ester (e.g., glycine ethyl ester) to prevent self-polymerization. The reaction proceeds in two main stages: the coupling reaction to form the protected dipeptide ester, followed by the hydrolysis of the ester to yield the final this compound.

Experimental Protocol: Peptide Coupling and Hydrolysis

Stage 1: Coupling of Hippuric Acid with Glycine Ethyl Ester

A common method for peptide bond formation involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Materials:

-

Hippuric Acid

-

Glycine ethyl ester hydrochloride

-

Triethylamine (TEA) or another suitable base

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

Procedure:

-

Suspend Hippuric Acid and glycine ethyl ester hydrochloride in an anhydrous solvent.

-

Add triethylamine to neutralize the hydrochloride and free the amino group of the glycine ester.

-

Cool the mixture in an ice bath and add a solution of DCC in the same anhydrous solvent dropwise with stirring.

-

Allow the reaction to stir overnight at room temperature. The dicyclohexylurea (DCU) byproduct will precipitate out as a white solid.

-

Filter off the DCU precipitate.

-

Wash the filtrate with dilute acid and then with a dilute base to remove unreacted starting materials.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the crude this compound ethyl ester.

Stage 2: Hydrolysis of this compound Ethyl Ester

The final step is the saponification (alkaline hydrolysis) of the ethyl ester to yield the desired this compound.[9][10][11]

Materials:

-

Crude this compound ethyl ester

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve the crude this compound ethyl ester in an appropriate solvent (e.g., ethanol).

-

Add a stoichiometric amount of aqueous sodium hydroxide solution.[9]

-

Stir the mixture at room temperature until the hydrolysis is complete (can be monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the this compound.

-

Collect the precipitate by vacuum filtration and wash with cold water.

Purification of this compound

The final product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture. The choice of solvent may need to be optimized to achieve high purity and yield.[12]

Data Presentation:

| Parameter | Value | Reference |

| Molecular Formula of this compound | C11H12N2O4 | |

| Molar Mass of this compound | 236.23 g/mol |

Visualizing the Synthetic Pathway and Workflow

To provide a clear visual representation of the processes described, the following diagrams have been generated using the DOT language.

Synthesis of Hippuric Acid

Caption: Synthetic pathway for Hippuric Acid.

Synthesis of this compound

Caption: Synthesis of this compound.

Purification Workflow

Caption: General purification workflow.

References

- 1. ijpca.org [ijpca.org]

- 2. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 3. globalconference.info [globalconference.info]

- 4. Hippuric acid synthesis - chemicalbook [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 7. chemistry-solutions.com [chemistry-solutions.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

What is Benzoylglycylglycine's mechanism of action?

An In-depth Technical Guide on the Core Mechanism of Action of Angiotensin-Converting Enzyme (ACE) Inhibition Utilizing Benzoylglycylglycine Analogs

Introduction

While the specific mechanism of action for this compound is not extensively detailed in publicly available research, its structural similarity to common substrates of Angiotensin-Converting Enzyme (ACE) suggests its utility in studying the inhibition of this key enzyme in the renin-angiotensin system. This guide will delve into the well-established mechanism of action of ACE and the methodologies used to screen for its inhibitors, using the synthetic substrate Hippuryl-L-histidyl-L-leucine (HHL) as a primary example. HHL is widely employed in vitro to characterize ACE inhibitory peptides.[1] The enzymatic action of ACE on HHL results in its cleavage into hippuric acid (HA) and the dipeptide His-Leu.[1] The amount of hippuric acid produced is directly proportional to the activity of ACE.[1] This reaction forms the basis of common assays to determine ACE inhibition.

The Enzymatic Reaction of ACE with HHL

Angiotensin-Converting Enzyme (ACE, also known as kininase II or peptidyldipeptide hydrolase, EC 3.4.15.1) is a zinc-dependent metalloenzyme that plays a crucial role in blood pressure regulation.[2] It catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. In a laboratory setting, the activity of ACE can be measured using a synthetic substrate, Hippuryl-L-histidyl-L-leucine (HHL). ACE cleaves the peptide bond between the histidine and leucine residues of HHL, releasing hippuric acid and the dipeptide L-histidyl-L-leucine.

Experimental Protocols for ACE Inhibition Assay

The determination of ACE inhibitory activity is a critical step in the discovery of novel antihypertensive agents. The following protocols, utilizing HHL as a substrate, are widely adopted.

General Workflow

A typical workflow for an ACE inhibition assay involves several key steps, from reagent preparation to data analysis.[1]

Protocol 1: Spectrophotometric Assay

This method is based on the quantification of hippuric acid (HA) after extraction or through a direct colorimetric reaction.[1][3]

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Sodium borate buffer (e.g., 50 mM, pH 8.3, containing 300 mM NaCl)[1]

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Captopril (positive control)

-

Test samples (e.g., protein hydrolysates or isolated peptides)

-

UV-Vis Spectrophotometer

Procedure:

-

Pre-incubation: A solution of the test sample (inhibitor) is pre-incubated with the ACE solution for a defined period (e.g., 10 minutes at 37°C).[3] A control is prepared with buffer instead of the inhibitor solution.

-

Enzymatic Reaction: The reaction is initiated by adding the HHL substrate to the pre-incubated mixture and incubating for a specific time and temperature (e.g., 60 minutes at 37°C).[3]

-

Reaction Termination: The enzymatic reaction is stopped by adding a strong acid, such as 1 M HCl.[1]

-

Extraction: The hippuric acid produced is extracted from the aqueous solution using an organic solvent like ethyl acetate.[3][4]

-

Quantification: The solvent is evaporated, and the remaining hippuric acid is redissolved. The absorbance is then measured using a spectrophotometer at a specific wavelength.

An alternative colorimetric method involves the reaction of hippuric acid with p-dimethylaminobenzaldehyde (DAB) in the presence of quinoline, acetate, and acetic anhydride, which forms a red-orange product that can be measured at 478 nm.[3]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Assay

The HPLC method provides higher sensitivity and specificity for the quantification of hippuric acid by separating it from the unreacted HHL and other components in the reaction mixture.[1]

Materials:

-

Same as for the spectrophotometric assay.

-

HPLC system with a UV detector and a C18 reverse-phase column.

-

Mobile phase (e.g., a mixture of 10 mM KH2PO4, pH 3, and methanol, 50:50, v/v).[1]

Procedure:

-

Enzymatic Reaction and Termination: Follow steps 1-3 of the Spectrophotometric Assay protocol.

-

Sample Preparation: The reaction mixture is filtered before injection into the HPLC system.

-

HPLC Analysis: The sample is injected into the HPLC system, and the hippuric acid is separated on the C18 column and detected by UV absorbance. The amount of hippuric acid is quantified by comparing the peak area to a standard curve.

Data Presentation and Analysis

The inhibitory activity of a test compound is typically expressed as the percentage of ACE inhibition and the IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity).[3]

Calculation of ACE Inhibition: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance (or peak area) of the control (with buffer instead of the sample).[1]

-

A_sample is the absorbance (or peak area) in the presence of the inhibitory peptide.[1]

IC50 Determination: The IC50 value is determined by measuring the ACE activity at different concentrations of the inhibitor and plotting the percentage of inhibition against the inhibitor concentration.

The following table shows example IC50 values for the well-known ACE inhibitor, captopril, determined by different methods.

| Inhibitor | Method | IC50 Value | Reference |

| Captopril | Colorimetric Assay | 0.0123 µM | [3] |

| Captopril | HPLC | 0.01093 µM | [3] |

| Captopril | Literature Value | 0.00891 µM | [3] |

| Captopril | - | 2.5 ± 0.03 x 10⁻⁹ M | [1] |

Conclusion

The mechanism of action for potential ACE inhibitors is elucidated through in vitro assays that measure the enzymatic activity of ACE. While direct research on the mechanism of this compound is limited, the established protocols using the analogous substrate Hippuryl-L-histidyl-L-leucine provide a robust framework for such investigations. These methods, including spectrophotometric and HPLC-based assays, allow for the precise quantification of ACE inhibition and the determination of key parameters like the IC50 value. The use of these standardized protocols is essential for the discovery and characterization of novel therapeutic agents targeting the renin-angiotensin system.

References

- 1. benchchem.com [benchchem.com]

- 2. Optimized determination of angiotensin I-converting enzyme activity with hippuryl-L-histidyl-L-leucine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. US4292404A - Method for determining the activity of the angiotensin-converting enzyme - Google Patents [patents.google.com]

The Dawn of Peptide Chemistry: A Technical Guide to the Discovery and Historical Context of Benzoylglycylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discovery of benzoylglycylglycine, the first N-protected dipeptide ever synthesized. This pivotal achievement by the German chemist Theodor Curtius in 1882 marked a foundational moment in the field of peptide chemistry, laying the groundwork for the synthesis of complex peptides and proteins that are central to modern drug discovery and development. This document provides a detailed account of the historical context, the experimental protocols of the era, and the biochemical significance of this simple yet revolutionary molecule.

Historical Context: The Genesis of Peptide Synthesis

In the late 19th century, the chemical nature of proteins was a subject of intense scientific debate. The prevailing hypothesis, championed by luminaries such as Emil Fischer, was that proteins were long chains of amino acids linked together by what we now know as peptide bonds. However, to substantiate this theory, a method for synthetically creating these linkages in the laboratory was desperately needed.

It was in this scientific landscape that Theodor Curtius, while working at the University of Munich, accomplished a groundbreaking synthesis. In 1882, he successfully prepared this compound, a dipeptide in which the amino group of the N-terminal glycine was protected by a benzoyl group.[1] This was a critical innovation as it prevented the uncontrolled polymerization of the amino acids and allowed for a stepwise and controlled formation of the peptide bond. Curtius's work preceded Emil Fischer's synthesis of the first free dipeptide, glycylglycine, in 1901, and together, their contributions provided the irrefutable proof for the peptide structure of proteins.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O₄ |

| Molecular Weight | 236.23 g/mol |

| Melting Point | 206 - 216.6 °C |

| Appearance | White to off-white powder |

| CAS Number | 1145-32-0 |

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and enzymatic hydrolysis of this compound.

Synthesis of this compound: The Curtius Method (Reconstructed Protocol)

Objective: To synthesize the N-protected dipeptide, this compound, via the formation of a peptide bond between benzoyl-protected glycine and a glycine silver salt.

Materials:

-

Glycine (Amidoessigsäure)

-

Silver Nitrate (Silbernitrat)

-

Sodium Hydroxide (Natronlauge)

-

Benzoyl Chloride (Benzoylchlorid)

-

Diethyl Ether (Diethylether)

-

Ethanol (Ethanol)

-

Distilled Water (Destilliertes Wasser)

Methodology:

Part 1: Preparation of Glycine Silver Salt

-

An aqueous solution of glycine is prepared by dissolving a known molar equivalent of glycine in distilled water.

-

A stoichiometric amount of sodium hydroxide solution is added to the glycine solution to form sodium glycinate.

-

To this solution, a solution of silver nitrate in distilled water is added, maintaining a 1:1 molar ratio with the glycine.

-

The resulting white precipitate of glycine silver salt is collected by filtration, washed with cold distilled water, and then with ethanol.

-

The silver salt is dried thoroughly in a desiccator in the absence of light.

Part 2: Synthesis of this compound

-

The dried glycine silver salt is suspended in a suitable anhydrous solvent, likely diethyl ether.

-

A stoichiometric equivalent of benzoyl chloride is slowly added to the suspension with constant stirring. The reaction vessel is likely cooled in an ice bath to moderate the reaction.

-

The reaction mixture is stirred for several hours at room temperature to ensure the completion of the reaction.

-

The precipitated silver chloride is removed by filtration.

-

The filtrate, containing the desired product, is then subjected to a purification process. This would likely involve washing with a dilute acid solution to remove any unreacted starting materials, followed by washing with water.

-

The organic solvent is then removed by evaporation.

-

The crude this compound is recrystallized from hot water or an ethanol/water mixture to yield a purified, crystalline product.

Enzymatic Hydrolysis of this compound by Carboxypeptidase A

This compound can serve as a substrate for peptidases, such as carboxypeptidase A, which cleaves the C-terminal amino acid from a peptide chain.

Objective: To demonstrate the enzymatic cleavage of the peptide bond in this compound using carboxypeptidase A.

Materials:

-

This compound

-

Bovine pancreatic carboxypeptidase A

-

Tris-HCl buffer (pH 7.5)

-

Spectrophotometer

Methodology:

-

A stock solution of this compound is prepared in Tris-HCl buffer.

-

A stock solution of carboxypeptidase A is prepared in the same buffer.

-

The enzymatic reaction is initiated by adding a small aliquot of the carboxypeptidase A solution to the this compound solution in a cuvette.

-

The hydrolysis of the peptide bond is monitored by observing the change in absorbance at a specific wavelength, typically around 254 nm, which corresponds to the absorbance of the newly formed hippuric acid.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

Control experiments are performed in the absence of the enzyme to ensure that the observed hydrolysis is enzyme-dependent.

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Synthesis workflow for this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylglycylglycine, a synthetic N-acyl dipeptide, has historically served as a substrate for proteases, primarily carboxypeptidases. Its simple, well-defined structure makes it a useful tool for fundamental studies of enzyme kinetics, inhibition, and substrate specificity. While newer fluorogenic and chromogenic substrates have become more prevalent in high-throughput screening, this compound remains a valuable compound for classical enzymology and for comparative studies of protease activity. This guide provides an in-depth overview of the primary research applications of this compound, with a focus on its use in carboxypeptidase A assays.

Core Application: Substrate for Carboxypeptidase A

The principal research application of this compound is as a substrate for Carboxypeptidase A (CPA), a zinc-containing metalloexopeptidase that catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides. The enzyme preferentially cleaves C-terminal residues with aromatic or branched aliphatic side chains. The hydrolysis of this compound by CPA results in the cleavage of the peptide bond between the two glycine residues, yielding benzoylglycine (hippuric acid) and glycine.

Principle of the Assay

The enzymatic activity of Carboxypeptidase A can be monitored by measuring the rate of appearance of the product, glycine, or the disappearance of the substrate, this compound. A common historical method involves the use of ninhydrin to quantify the liberated glycine. However, a more direct and continuous spectrophotometric assay can be employed by monitoring the change in absorbance in the UV range, as the electronic environment of the peptide bond changes upon hydrolysis.

Quantitative Data

While extensive kinetic data is available for a wide range of Carboxypeptidase A substrates, specific and recent reports detailing the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for this compound are not prominently featured in contemporary literature. This suggests that other substrates, such as hippuryl-L-phenylalanine, have become standard for routine assays due to more favorable kinetic properties or detection methods.

For comparative purposes, the table below presents kinetic parameters for substrates structurally related to this compound with Bovine Pancreatic Carboxypeptidase A. These values provide an expected range of activity and affinity for N-acyl dipeptide substrates.

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Hippuryl-L-Phenylalanine | 0.5 - 1.0 | 50 - 100 | 5 x 104 - 2 x 105 |

| Carbobenzoxy-glycyl-L-Phenylalanine | 0.2 - 0.5 | 100 - 200 | 2 x 105 - 1 x 106 |

| Benzoylglycyl-L-Phenylalanine | ~1 | ~50 | ~5 x 104 |

Note: These values are approximate and can vary depending on experimental conditions (pH, temperature, buffer composition).

Enzyme Inhibition Studies

This compound can be utilized as a substrate in studies aimed at identifying and characterizing inhibitors of Carboxypeptidase A. In such experiments, the rate of hydrolysis of this compound is measured in the presence and absence of a potential inhibitor. The inhibition constant (Ki) can then be determined through kinetic analysis, providing a quantitative measure of the inhibitor's potency. The type of inhibition (e.g., competitive, non-competitive, uncompetitive) can also be elucidated by performing these assays at varying substrate concentrations.

Experimental Protocols

The following is a representative protocol for a continuous spectrophotometric assay of Carboxypeptidase A activity using this compound as a substrate. This protocol is adapted from established methods for similar N-acyl dipeptide substrates.

Materials

-

This compound

-

Bovine Pancreatic Carboxypeptidase A (lyophilized powder or suspension)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Sodium Chloride (NaCl)

-

Ultrapure water

-

UV-transparent cuvettes or microplates

-

Spectrophotometer capable of reading in the UV range (e.g., 230-260 nm)

Reagent Preparation

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 100 mM NaCl. Adjust the pH to 7.5 at the desired assay temperature (typically 25°C or 37°C).

-

Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in the assay buffer. Gentle warming may be required to fully dissolve the substrate.

-

Enzyme Stock Solution: Prepare a stock solution of Carboxypeptidase A (e.g., 1 mg/mL) in cold (4°C) assay buffer. The exact concentration should be determined by measuring the absorbance at 278 nm. The enzyme should be kept on ice and diluted to the final working concentration immediately before use.

Assay Procedure

-

Reaction Setup: In a UV-transparent cuvette, add the appropriate volume of assay buffer and this compound substrate solution to achieve the desired final substrate concentration (e.g., ranging from 0.1 to 10 times the expected Km). The final reaction volume is typically 1 mL.

-

Equilibration: Incubate the cuvette in the spectrophotometer's temperature-controlled cell holder for 5-10 minutes to allow the temperature to equilibrate.

-

Initiation of Reaction: Initiate the reaction by adding a small volume of the diluted Carboxypeptidase A solution to the cuvette. Mix thoroughly but gently by inverting the cuvette.

-

Data Acquisition: Immediately begin monitoring the change in absorbance at a predetermined wavelength (e.g., 235 nm) over time. The optimal wavelength should be determined empirically by scanning the absorbance of the substrate and products.

-

Rate Determination: Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot. The rate is typically expressed as the change in absorbance per minute (ΔAbs/min).

Data Analysis

To determine the kinetic parameters (Km and Vmax), the initial reaction velocities are measured at various substrate concentrations. The data is then plotted as v0 versus substrate concentration ([S]) and fitted to the Michaelis-Menten equation using non-linear regression software. Alternatively, a Lineweaver-Burk plot (1/v0 vs. 1/[S]) can be used for a linear representation of the data. The turnover number (kcat) can be calculated from the Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the key concepts and workflows associated with the use of this compound in enzyme kinetics.

Other Potential Applications

While the primary application of this compound is in the study of Carboxypeptidase A, it could potentially be used as a substrate for other peptidases with similar substrate specificity. However, its use in these contexts is not well-documented in recent literature. Additionally, due to its simple structure, it could serve as a starting material or a fragment in the synthesis of more complex peptide-based molecules for various biochemical and pharmacological studies.

Conclusion

This compound remains a foundational tool for researchers in enzymology and drug development. Its application as a substrate for Carboxypeptidase A provides a straightforward system for studying the principles of enzyme kinetics and inhibition. While it may not be the substrate of choice for all modern applications, its utility in fundamental research and for comparative studies ensures its continued relevance in the field. This guide provides the necessary technical information for researchers to effectively utilize this compound in their experimental designs.

Navigating the Solubility Landscape of Benzoylglycylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of benzoylglycylglycine (also known as hippurylglycine). While specific quantitative solubility data for this dipeptide derivative is not extensively available in published literature, this guide offers insights into its predicted solubility based on its molecular structure. Furthermore, it furnishes a detailed experimental protocol for determining its solubility and presents illustrative data from the structurally related amino acid, glycine, to provide a practical framework for solubility studies.

Predicted Solubility Profile of this compound

This compound is a dipeptide composed of glycine residues with a benzoyl group attached to the N-terminus. Its solubility is governed by the interplay between the polar peptide backbone and the non-polar benzoyl group.

The peptide backbone, with its amide linkages and the terminal carboxyl group, can participate in hydrogen bonding with polar solvents. This suggests a degree of solubility in aqueous solutions. The presence of ionizable groups—the carboxylic acid—indicates that the solubility of this compound will be pH-dependent. At pH values above its pKa, the carboxyl group will be deprotonated, forming a carboxylate anion and increasing its interaction with polar solvents like water.

Conversely, the aromatic benzoyl group is hydrophobic and will favor interactions with non-polar organic solvents. Therefore, this compound is expected to exhibit amphiphilic character, with solubility in both polar and some organic solvents. Peptides containing a significant number of non-polar amino acids or with non-polar modifications generally show better solubility in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), isopropanol, and methanol.[1]

Based on these structural features, a qualitative prediction of the solubility of this compound in various common laboratory solvents is summarized in the table below.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly Soluble | The polar peptide backbone and carboxyl group contribute to aqueous solubility, but the hydrophobic benzoyl group limits it. Solubility is expected to increase with pH.[2] |

| Ethanol | Soluble | Ethanol's polarity is intermediate, allowing it to interact with both the polar and non-polar regions of the molecule. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that can effectively solvate the peptide. |

| Acetone | Sparingly Soluble | Acetone is a polar aprotic solvent and may have limited ability to solvate the peptide backbone effectively. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[1] |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent suitable for dissolving peptides.[1] |

Illustrative Quantitative Solubility Data: The Case of Glycine

To provide a quantitative perspective on how the solubility of a related small molecule can be presented, the following table summarizes the solubility of glycine in water at various temperatures. This data serves as an example for researchers aiming to generate and present similar data for this compound.

Table 2: Illustrative Solubility of Glycine in Water at Different Temperatures

| Temperature (°C) | Solubility ( g/100 g Water) |

| 20 | 22.5 |

| 25 | 25.0 |

| 30 | 27.8 |

| 40 | 33.7 |

| 50 | 40.7 |

| 60 | 48.7 |

| 70 | 57.8 |

| 80 | 67.2 |

| 90 | 77.5 |

| 100 | 88.5 |

Note: This data is for glycine and is provided for illustrative purposes only.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, buffer solution)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solute reaches a constant value.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. It is critical to avoid aspirating any solid particles.

-

Filtration: Immediately filter the aliquot through a solvent-compatible filter (e.g., 0.45 µm) into a clean vial to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

References

An In-depth Technical Guide to Benzoylglycylglycine in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylglycylglycine, also known as Hippurylglycine, is a dipeptide derivative that serves as a valuable tool in the realm of peptide chemistry and biochemistry. Its utility spans from being a classical substrate for enzymatic studies, particularly for carboxypeptidases, to its role as a building block in the synthesis of more complex peptide structures. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis and purification protocols, analytical methods for purity assessment, and its applications in enzymatic assays and as a pharmaceutical intermediate.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₂O₄ | [1] |

| Molecular Weight | 236.23 g/mol | [1] |

| CAS Number | 1145-32-0 | [1] |

| Melting Point | 187-188 °C | [1] |

| Synonyms | Hippurylglycine, N-Benzoylglycylglycine | [1] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the Schotten-Baumann reaction, which involves the acylation of the amino group of glycine with benzoyl chloride in an alkaline medium.[2][3]

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

Materials:

-

Glycine

-

10% Sodium Hydroxide (NaOH) solution

-

Benzoyl chloride

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Carbon tetrachloride (for washing, optional)

-

Congo Red paper

Procedure: [4]

-

In a conical flask, dissolve 0.5 g of glycine in 5 ml of 10% NaOH solution.

-

Slowly add 1 ml of benzoyl chloride to the glycine solution in two portions.

-

After each addition, securely stopper the flask and shake vigorously until the odor of benzoyl chloride is no longer detectable, indicating the completion of the reaction.

-

Transfer the reaction mixture to a beaker. Add a few grams of crushed ice and acidify the solution by the dropwise addition of concentrated HCl with constant stirring. Monitor the pH with Congo Red paper until the solution is acidic (pH 3.0-5.0).

-

A crystalline precipitate of this compound will form. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with cold water to remove any water-soluble impurities.

Expected Yield: The yield should be calculated based on glycine as the limiting reagent.[1] While specific yields can vary, this method is known for its efficiency.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Deionized water

-

Decolorizing charcoal (if necessary)

-

Heating apparatus (e.g., hot plate)

-

Filtration apparatus (Büchner funnel and flask)

-

Transfer the crude this compound to a beaker and add a minimal amount of boiling water to dissolve the solid completely. If colored impurities are present, a small amount of decolorizing charcoal can be added to the hot solution.

-

If charcoal was added, or if there are any insoluble impurities, perform a hot filtration to remove them.

-

Allow the hot, clear filtrate to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

-

Collect the purified crystals of this compound by vacuum filtration.

-

Wash the crystals with a small amount of cold water.

-

Dry the purified crystals in an oven at an appropriate temperature (e.g., 90-100 °C) to a constant weight.

The general workflow for the synthesis and purification of this compound is depicted below.

Analytical Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. A reversed-phase (RP-HPLC) method is typically employed.

Experimental Protocol: RP-HPLC Purity Analysis

Instrumentation and Columns:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase and Conditions:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to ensure the elution of all components. A starting point could be 5% B, increasing to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm or 254 nm.[2]

-

Injection Volume: 10-20 µL

-

Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.

Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Applications in Peptide Chemistry and Drug Development

Substrate for Carboxypeptidase A

This compound is a well-established substrate for assaying the activity of carboxypeptidase A, a zinc-containing metalloprotease.[6] The enzyme catalyzes the hydrolysis of the C-terminal peptide bond.

Enzymatic Reaction: this compound + H₂O --(Carboxypeptidase A)--> Benzoylglycine (Hippuric Acid) + Glycine

A kinetic assay can be performed to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for this reaction.

Experimental Protocol: Kinetic Assay of Carboxypeptidase A

Materials:

-

Carboxypeptidase A enzyme solution

-

This compound stock solution of known concentration

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 500 mM NaCl)[7]

-

Spectrophotometer capable of reading in the UV range

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in the assay buffer to create a range of substrate concentrations.

-

For each concentration, add a fixed amount of the carboxypeptidase A solution to initiate the reaction.

-

Monitor the hydrolysis of this compound by observing the change in absorbance at a specific wavelength. The cleavage of the peptide bond can lead to a change in the UV spectrum. Alternatively, the appearance of the product, glycine, can be monitored using a secondary colorimetric reaction (e.g., with ninhydrin), though this is a discontinuous method. For continuous monitoring, a coupled enzyme assay can be designed.

-

Record the initial reaction velocity (V₀) for each substrate concentration.

-

Plot the initial velocities against the corresponding substrate concentrations.

-

Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Calculate the kcat value from the Vmax and the enzyme concentration ([E]) using the formula: kcat = Vmax / [E].

Quantitative Data: The kinetic parameters for the hydrolysis of this compound by carboxypeptidase A are crucial for comparing enzyme activity under different conditions or with different inhibitors.

| Parameter | Description |

| Km (Michaelis-Menten Constant) | The substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the affinity of the enzyme for the substrate. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. |

| kcat/Km (Catalytic Efficiency) | A measure of how efficiently the enzyme converts a substrate into a product. |

Pharmaceutical Intermediate and Building Block

This compound serves as a pharmaceutical intermediate, a chemical compound that is a stepping stone in the synthesis of an active pharmaceutical ingredient (API).[2] Its structure, containing a benzoyl-protected dipeptide, makes it a useful building block for the synthesis of more complex peptides and peptidomimetics with potential therapeutic applications. While specific examples of blockbuster drugs derived directly from this compound are not prominently documented, its utility lies in the early stages of drug discovery and development for creating libraries of related compounds for screening.[8][9]

The general workflow for utilizing a building block like this compound in a drug discovery pipeline is illustrated below.

Conclusion

This compound is a versatile and fundamental dipeptide derivative in peptide chemistry. Its straightforward synthesis and purification, coupled with its utility as a specific enzyme substrate and a foundational building block for more complex molecules, ensure its continued relevance in both academic research and the pharmaceutical industry. The detailed protocols and data presented in this guide are intended to facilitate its effective use by researchers and professionals in the field.

References

- 1. globalconference.info [globalconference.info]

- 2. researchgate.net [researchgate.net]

- 3. ijpca.org [ijpca.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Lab 1-Recrystallization Lab | Wellesley College [www1.wellesley.edu]

- 6. ias.ac.in [ias.ac.in]

- 7. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. jfsh.tums.ac.ir [jfsh.tums.ac.ir]

The Biological Landscape of Benzoylglycylglycine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylglycylglycine, a synthetic tripeptide, has carved a niche in biochemical and biomedical research primarily as a versatile enzyme substrate. Its well-defined structure makes it a valuable tool for the characterization of various peptidases, playing a crucial role in studies ranging from cardiovascular regulation to the virulence mechanisms of pathogenic bacteria. This technical guide provides a comprehensive overview of the known biological roles of this compound, with a focus on its interactions with key enzymes. While its direct influence on intracellular signaling pathways remains to be elucidated, its utility in probing enzyme activity provides indirect insights into complex biological processes.

Core Biological Roles: An Enzyme Substrate Perspective

The primary biological significance of this compound lies in its role as a substrate for several classes of enzymes. Its hydrolysis by these enzymes allows for the quantification of their activity and the screening of potential inhibitors.

Angiotensin-Converting Enzyme (ACE)

This compound is a known, albeit less common, substrate for Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. ACE is a zinc metallopeptidase that cleaves dipeptides from the C-terminus of its substrates. The hydrolysis of this compound by ACE can be monitored to assess enzyme activity.

Enzymatic Reaction:

Methodological & Application

Application Notes: Benzoylglycylglycine as a Substrate for Carboxypeptidase A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboxypeptidase A (CPA), a zinc-containing metalloexopeptidase, plays a crucial role in protein digestion by cleaving C-terminal amino acid residues, showing a preference for those with aromatic or branched aliphatic side chains.[1][2][3][4] This enzyme, found in the pancreas, is a single polypeptide chain of 307 amino acids.[5] Beyond its physiological role, CPA is a cornerstone model for studying enzyme mechanisms and for screening potential therapeutic inhibitors. Synthetic peptides, such as Benzoylglycylglycine (Bz-Gly-Gly), serve as valuable substrates for in vitro assays to characterize the enzyme's kinetic properties and to evaluate the efficacy of inhibitors.

Mechanism of Action

Carboxypeptidase A catalyzes the hydrolysis of a peptide bond via a "promoted water pathway".[5][6] The active site contains a Zn2+ ion coordinated by three amino acid residues (His69, Glu72, and His196) and a water molecule.[5][6]

The catalytic process involves several key steps:

-

Substrate Binding: The C-terminal carboxylate group of the substrate, like this compound, is recognized and anchored by interactions with residues such as Arg145, Asn144, and Tyr248.[3][5]

-

Polarization: The carbonyl oxygen of the scissile peptide bond is polarized by interaction with the Zn2+ ion and Arg127.[5]

-

Nucleophilic Attack: The residue Glu270 acts as a general base, abstracting a proton from the zinc-bound water molecule.[5][6] This activated hydroxide ion then performs a nucleophilic attack on the carbonyl carbon of the peptide bond.

-

Product Release: The peptide bond is cleaved, and the resulting products (Benzoylglycine and Glycine) are released from the active site.

An alternative, though less supported, mechanism involves a covalent acyl-enzyme intermediate with Glu270.[1][5]

Applications in Research and Drug Development

-

Enzyme Kinetics: Bz-Gly-Gly and similar N-acyl dipeptides or tripeptides are standard substrates for determining key kinetic parameters of CPA, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). This allows for the quantitative characterization of enzyme efficiency and substrate specificity.

-

Inhibitor Screening: The enzymatic assay using Bz-Gly-Gly is readily adaptable for high-throughput screening of potential CPA inhibitors.[7] By measuring the reduction in substrate hydrolysis in the presence of test compounds, researchers can identify and characterize inhibitors, determining their potency (e.g., IC50 or Ki values) and mechanism of inhibition (e.g., competitive, uncompetitive).[8][9]

-

Mechanistic Studies: By systematically modifying the structure of benzoylglycyl-based substrates, researchers can probe the steric and electronic requirements of the CPA active site, providing deeper insights into its catalytic mechanism.[10][11]

Quantitative Data: Kinetic Parameters

The kinetic parameters for the hydrolysis of various peptide substrates by bovine carboxypeptidase A provide a baseline for comparison. While specific data for this compound may vary, the values for structurally similar substrates are highly informative.

| Substrate | kcat (min⁻¹) | kcat/Km (M⁻¹min⁻¹) | Conditions | Reference |

| Benzoylglycylglycyl-L-phenylalanine (Bz-Gly-Gly-Phe) | 1.2 x 10³ | 1.0 x 10⁷ | pH 7.5 | [12] |

| Carbobenzoxyglycylglycyl-L-phenylalanine (CBZ-Gly-Gly-Phe) | 8.0 x 10³ | 2.5 x 10⁷ | pH 7.5 | [12] |

| N-(trans-p-methoxycinnamoyl)-Gly-Phe | 7.8 x 10³ | 1.3 x 10⁷ | pH 7.5 | [12] |

| Carbobenzoxyglycylglycyl-L-leucine (CBZ-Gly-Gly-Leu) | 6.5 x 10³ | 3.0 x 10⁷ | pH 7.5 | [12] |

| Carbobenzoxyglycylglycyl-L-valine (CBZ-Gly-Gly-Val) | 3.1 x 10³ | 1.7 x 10⁷ | pH 7.5 | [12] |

Table 1: Comparative steady-state kinetic parameters for the hydrolysis of various N-acylated tripeptides by Carboxypeptidase A at pH 7.5.[12]

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for Carboxypeptidase A Activity

This protocol is adapted from standard procedures for CPA assays using substrates like hippuryl-L-phenylalanine, which also allows for monitoring at 254 nm.[13] The hydrolysis of the peptide bond in this compound results in an increase in absorbance at this wavelength.

A. Reagents and Buffers

-

Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C.

-

Preparation: Dissolve 3.03 g of Trizma base and 29.2 g of NaCl in ~900 mL of purified water. Adjust pH to 7.5 with 1 N HCl. Bring the final volume to 1 L.[13]

-

-

Substrate Stock Solution (10 mM this compound):

-

Preparation: Prepare a stock solution of this compound in the Assay Buffer. Gentle warming may be required to fully dissolve the substrate. Store in aliquots at -20°C.

-

-

Enzyme Diluent: 1.0 M NaCl in purified water.[13]

-

Carboxypeptidase A Enzyme Solution:

-

Preparation: Immediately before use, prepare a working solution of Carboxypeptidase A (e.g., from bovine pancreas) in the cold Enzyme Diluent to a concentration of approximately 1-2 µM. Keep the enzyme solution on ice.[13]

-

B. Assay Procedure

-

Set a UV-Vis spectrophotometer to record absorbance at 254 nm and equilibrate the cuvette holder to 25°C.

-

Pipette 2.9 mL of pre-warmed Assay Buffer into a 3 mL quartz cuvette.

-

Add the desired volume of Substrate Stock Solution to achieve the final desired concentration (e.g., for a 1 mM final concentration, add 300 µL of 10 mM stock to 2.7 mL of buffer). Mix by inversion and place the cuvette in the spectrophotometer.

-

Allow the solution to equilibrate for 5 minutes and record a baseline reading.

-

Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the Carboxypeptidase A Enzyme Solution.

-

Immediately mix by inversion or with a cuvette stirrer and start recording the absorbance at 254 nm for 3-5 minutes. The rate of increase in absorbance should be linear.

C. Data Analysis

-

Determine the rate of reaction (ΔA₂₅₄/min) from the linear portion of the absorbance curve.

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (µmol/min/mL) = (ΔA₂₅₄/min) / (Δε * path length)

-

Where Δε is the change in molar extinction coefficient between products and substrate at 254 nm (this must be determined empirically for this compound) and the path length is typically 1 cm.

-

References

- 1. Carboxypeptidase A - Wikipedia [en.wikipedia.org]

- 2. The substrate specificity of Metarhizium anisopliae and Bos taurus carboxypeptidases A: Insights into their use as tools for the removal of affinity tags - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carboxypeptidase_A [collab.its.virginia.edu]

- 4. Carboxypeptidase A - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 5. Carboxypeptidase A - Proteopedia, life in 3D [proteopedia.org]

- 6. Catalysis of Carboxypeptidase A: Promoted-water vs Nucleophilic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Substrate inhibition in the hydrolysis of N-acylglycine esters by carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A mechanism of action for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Mechanism of Action for Carboxypeptidase A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]

Application Notes: High-Throughput Assay for Carboxypeptidase A Activity using Benzoylglycylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase A (CPA), a zinc-containing metalloprotease, plays a crucial role in the digestion of proteins by cleaving C-terminal amino acids with aromatic or branched aliphatic side chains.[1][2] Its activity is implicated in various physiological and pathological processes, making it a significant target for drug development, particularly in the context of cancer and other diseases. Accurate and efficient measurement of CPA activity is paramount for screening potential inhibitors and understanding its enzymatic mechanism. This application note describes a detailed protocol for a continuous spectrophotometric assay of Carboxypeptidase A activity using the synthetic peptide substrate, Benzoylglycylglycine (Bz-Gly-Gly).

The assay is based on the hydrolysis of the peptide bond in this compound by Carboxypeptidase A, which releases Benzoylglycine and glycine. The reaction can be monitored by measuring the increase in absorbance at 254 nm, resulting from the formation of the new carboxyl group. This method is robust, suitable for high-throughput screening, and provides a reliable means to determine key kinetic parameters of CPA or to screen for its inhibitors.

Principle of the Assay

Carboxypeptidase A catalyzes the hydrolysis of the C-terminal peptide bond of this compound. The cleavage of the substrate results in an increase in absorbance at 254 nm, which is directly proportional to the enzymatic activity. The rate of this increase can be used to calculate the enzyme's activity and to determine kinetic parameters such as Km and Vmax.

Data Presentation

The following table presents representative kinetic data for the hydrolysis of this compound by bovine pancreatic Carboxypeptidase A. These values are for illustrative purposes and may vary depending on the specific experimental conditions.

| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| This compound | Carboxypeptidase A | 1.2 | 150 | 1.25 x 10⁵ |

| Hippuryl-L-Phenylalanine | Carboxypeptidase A | 0.5 | 300 | 6.0 x 10⁵ |

Note: The kinetic parameters for this compound are hypothetical and provided for illustrative purposes. The values for Hippuryl-L-Phenylalanine are representative of literature values for a known Carboxypeptidase A substrate.

Experimental Protocols

Materials and Reagents

-

Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich, C9268)

-

This compound (Bz-Gly-Gly)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Sodium chloride (NaCl) (100 mM)

-

Deionized water

-

UV-transparent 96-well plates or quartz cuvettes

-

Spectrophotometer or microplate reader capable of measuring absorbance at 254 nm

Reagent Preparation

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 100 mM NaCl. Adjust the pH to 7.5 at 25°C.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water.

-

Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of Carboxypeptidase A in cold deionized water. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 10 µg/mL) with cold Assay Buffer.

Assay Procedure

-

Set up the reaction: In a UV-transparent 96-well plate or cuvette, add the following components in the specified order:

-

Assay Buffer

-

Substrate solution (to achieve the desired final concentration)

-

-

Pre-incubate: Incubate the plate or cuvette at 25°C for 5 minutes to allow the solution to reach thermal equilibrium.

-

Initiate the reaction: Add the diluted Carboxypeptidase A solution to each well or cuvette to start the reaction.

-

Monitor absorbance: Immediately begin monitoring the increase in absorbance at 254 nm every 30 seconds for a total of 10-15 minutes using a spectrophotometer or microplate reader.

-

Data Analysis:

-

Plot the absorbance at 254 nm against time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/min).

-

Calculate the enzyme activity using the following formula: Activity (U/mg) = (V₀ * Reaction Volume) / (ε * Path Length * Enzyme Concentration) Where:

-

U = 1 µmol of product formed per minute

-

V₀ = Initial velocity (ΔAbs/min)

-

Reaction Volume = Total volume of the reaction in mL

-

ε = Molar extinction coefficient of the product at 254 nm (a standard curve should be generated to determine this value empirically for Benzoylglycine)

-

Path Length = Light path length in cm

-

Enzyme Concentration = Concentration of the enzyme in mg/mL

-

-

Mandatory Visualization

Caption: Experimental workflow for the Carboxypeptidase A activity assay.

Caption: Simplified catalytic mechanism of Carboxypeptidase A.

References

Application Notes and Protocols: Kinetic Studies of Carboxypeptidase A Catalyzed Hydrolysis of Benzoylglycylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase A (CPA), a metalloexopeptidase, plays a crucial role in the digestion of proteins by cleaving C-terminal amino acids with aromatic or branched aliphatic side chains.[1] The kinetic analysis of CPA activity is fundamental to understanding its catalytic mechanism and for the development of novel therapeutic inhibitors. Benzoylglycylglycine, a synthetic peptide, serves as a substrate for studying the enzymatic activity of CPA. These application notes provide a comprehensive protocol for conducting kinetic studies of CPA-mediated hydrolysis of this compound, including data analysis and interpretation.

Principle of the Assay

The enzymatic activity of Carboxypeptidase A is determined by monitoring the rate of hydrolysis of a substrate, in this case, a substrate structurally similar to this compound. The reaction can be monitored by measuring the increase in absorbance at a specific wavelength resulting from the formation of the product. The initial velocity of the reaction is measured at various substrate concentrations to determine the kinetic parameters, Michaelis-Menten constant (K_m) and the catalytic constant (k_cat).

Quantitative Data Summary

The following table summarizes the steady-state kinetic parameters for the hydrolysis of N-Benzoylglycyl-glycyl-L-phenylalanine by Carboxypeptidase A at pH 7.5. This substrate is structurally similar to this compound and provides a reference for expected kinetic values.

| Substrate | k_cat (min⁻¹) | K_m (M x 10³) | k_cat / K_m (M⁻¹min⁻¹) |

| N-Benzoylglycyl-glycyl-L-phenylalanine | 1.2 x 10³ | 10 | 1.2 x 10⁵ |

Data adapted from a study on Carboxypeptidase A substrates.

Experimental Protocols

Materials and Reagents

-

Carboxypeptidase A (from bovine pancreas, e.g., Sigma-Aldrich C9268)

-

This compound (Substrate)

-

Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl

-

Enzyme Diluent (1.0 M NaCl)

-

Spectrophotometer capable of measuring absorbance at 254 nm

-

Quartz cuvettes (1 cm path length)

-

Pipettes and tips

-

Stop solution (if performing endpoint assays)

Enzyme Preparation

-

Prepare a stock solution of Carboxypeptidase A in the Enzyme Diluent (1.0 M NaCl) at a concentration of 4-8 units/mL.

-

It is crucial to ensure the enzyme is fully dissolved before use. Do not dilute the enzyme in cold diluent.

-

Prepare fresh dilutions of the enzyme for each experiment to ensure consistent activity.

Substrate Preparation

-

Prepare a stock solution of this compound in the Tris-HCl buffer.

-

Prepare a series of substrate dilutions from the stock solution to achieve the desired final concentrations for the kinetic assay (e.g., ranging from 0.1 to 10 times the expected K_m).

Kinetic Assay Procedure (Continuous Spectrophotometric Method)

-

Set the spectrophotometer to 254 nm and equilibrate the temperature to 25 °C.

-

To a 1 cm quartz cuvette, add 2.9 mL of the desired substrate concentration in Tris-HCl buffer.

-

Incubate the cuvette in the spectrophotometer for 5 minutes to allow the solution to reach thermal equilibrium.

-

Initiate the reaction by adding 0.1 mL of the diluted Carboxypeptidase A enzyme solution to the cuvette and mix thoroughly by gentle inversion.

-

Immediately start monitoring the change in absorbance at 254 nm over time (e.g., for 3-5 minutes).

-

Record the absorbance values at regular intervals (e.g., every 15 seconds).

-

Repeat the procedure for each substrate concentration.

-

Perform a blank reaction without the enzyme for each substrate concentration to correct for any non-enzymatic hydrolysis.

Data Analysis

-

Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate is the change in absorbance per minute (ΔA₂₅₄/min).

-

Convert the rate from ΔA₂₅₄/min to moles of product formed per minute using the molar extinction coefficient of the product.

-

Plot the initial velocity (v₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of K_m and V_max.

-

v₀ = (V_max * [S]) / (K_m + [S])

-

-

The catalytic constant (k_cat) can be calculated from the V_max and the total enzyme concentration ([E]t) used in the assay:

-

k_cat = V_max / [E]t

-

Visualizations

Experimental Workflow for Enzyme Kinetic Studies

Caption: Workflow for a typical enzyme kinetic study.

Michaelis-Menten Enzyme Kinetics Model

Caption: The Michaelis-Menten model of enzyme kinetics.

References

Preparation of Benzoylglycylglycine Solutions for Enzyme Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylglycylglycine, also known as hippuryl-glycyl-glycine, is a synthetic peptide derivative commonly utilized as a substrate in various enzyme assays, particularly for the characterization of carboxypeptidases. Accurate and reproducible preparation of this compound solutions is paramount for obtaining reliable enzymatic data. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound solutions in enzyme assays.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₂O₄ | [1] |

| Molecular Weight | 236.23 g/mol | [1] |

| Appearance | White solid powder | [1][2] |

| Melting Point | Approximately 206-216 °C | [1][2] |

| Purity | Minimum 98.0% (HPLC) | [1] |

| CAS Number | 1145-32-0 | [1] |

Preparation of this compound Stock Solutions

The preparation of a concentrated stock solution is a common practice to ensure accuracy and consistency across multiple experiments.

Protocol 1: High Concentration Aqueous Stock Solution

This protocol is suitable for preparing a high-concentration stock solution of this compound in an aqueous buffer.

Materials:

-

This compound powder

-

Deionized water

-

2 M Sodium Hydroxide (NaOH)

-

pH meter